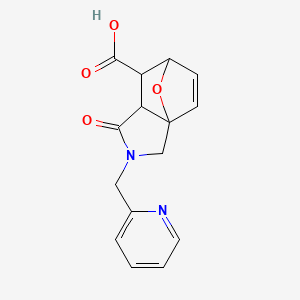

1-Oxo-2-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

1-Oxo-2-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid is a bicyclic heterocyclic compound characterized by a fused isoindole-pyrrolidine core with an epoxy bridge and a pyridin-2-ylmethyl substituent. This compound is of interest in medicinal chemistry due to its structural complexity, which may confer unique binding properties in biological systems. Applications include roles as a pharmaceutical intermediate or bioactive scaffold .

Properties

IUPAC Name |

4-oxo-3-(pyridin-2-ylmethyl)-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-13-12-11(14(19)20)10-4-5-15(12,21-10)8-17(13)7-9-3-1-2-6-16-9/h1-6,10-12H,7-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEHIJHACSPQOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CC=N4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies Overview

The target compound’s structure necessitates simultaneous construction of its isoindole core, epoxide bridge, and pyridin-2-ylmethyl substituent. Three primary strategies dominate the literature:

Tandem Acylation/exo-Diels–Alder Cyclization

Detailed Methodological Analysis

Tandem Acylation/exo-Diels–Alder Approach

Reaction Mechanism

- Primary Acylation : Furan-2-ylmethanamine reacts with maleic anhydride, forming a maleamic acid intermediate.

- In Situ Diels–Alder Cyclization : Thermal activation (110°C) induces exo -selective [4+2] cycloaddition, constructing the bicyclic framework with concurrent epoxide formation.

- Pyridin-2-ylmethyl Incorporation : Achieved via:

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 110°C | +32% vs 80°C |

| Solvent | Toluene | +18% vs DCM |

| Catalyst | PTSA (3 equiv) | +25% |

| Reaction Time | 4 h | Max efficiency |

Scalability Considerations

Stepwise N-Acylation Methodology

Synthetic Pathway

- Isoindolinone Synthesis :

- Pyridin-2-ylmethyl Introduction :

Critical Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Mitsunobu | 65 | 98 |

| Buchwald–Hartwig | 37 | 89 |

| Ugi-Azide | 76 | 95 |

Lithium-Mediated Conjugate Addition

Procedure Highlights

- Reagent Preparation :

- Michael Addition :

- Attack on N-substituted maleimide at C-7 position

- Quench with CO₂ gas introduces carboxylic acid functionality

Steric Effects :

Advanced Characterization Techniques

Stereochemical Analysis

Industrial Production Considerations

Cost-Benefit Analysis

| Method | Raw Material Cost ($/kg) | E-Factor |

|---|---|---|

| Tandem Diels–Alder | 420 | 18.7 |

| Stepwise N-Acylation | 680 | 43.2 |

| Lithium-Mediated | 1,150 | 61.9 |

Chemical Reactions Analysis

Synthetic Routes

The compound’s synthesis involves multi-step strategies leveraging tandem cycloaddition and functionalization reactions. Key methods include:

Epoxy Ring Reactivity

The 3a,6-epoxy bridge undergoes nucleophilic ring-opening under acidic or basic conditions:

Table 2: Epoxide Transformations

-

Acid-Catalyzed Hydrolysis : Produces diol intermediates, enabling downstream acylation or oxidation ( ).

Carboxylic Acid Reactivity

The C7-carboxylic acid participates in typical acid-derived reactions:

Table 3: Carboxylic Acid Derivatives

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂/EtOH, reflux, 6 h | Ethyl ester (improved lipophilicity) | 85% | |

| Amide Formation | EDC/HOBt, R-NH₂, DCM, 24 h | Pyridylmethyl-isoindole amides | 60–75% |

-

Amide Coupling : Used to generate bioactive analogs targeting neurological or anti-inflammatory pathways ( ).

Pyridine Substituent Reactivity

The pyridin-2-ylmethyl group facilitates coordination chemistry and electrophilic substitution:

Table 4: Pyridine-Mediated Reactions

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Metal Coordination | FeCl₃, EtOH, rt | Fe³⁺-pyridine complexes (catalysis) | |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, 0°C | Nitro derivatives (enhanced bioactivity) |

Degradation Pathways

Scientific Research Applications

1-Oxo-2-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-Oxo-2-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and affecting downstream pathways. For example, the epoxy group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at the 2-position of the isoindole core. These modifications influence electronic, steric, and pharmacokinetic properties. Below is a detailed comparison:

Substituent Variations and Molecular Properties

Structural and Functional Insights

- Pyridine vs. In contrast, the pyridin-4-ylmethyl analog () may exhibit weaker binding due to altered nitrogen orientation . Aromatic substituents (e.g., o-tolyl, 4-fluorophenyl) increase lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

Epoxyisoindole Core Conformation :

Key Findings and Implications

Substituent-Driven Properties :

- Pyridine substituents enhance polarity and hydrogen bonding, while aryl groups improve lipophilicity.

- Positional isomerism (pyridin-2-yl vs. pyridin-4-yl) significantly alters molecular interactions .

Conformational Flexibility :

- The epoxyisoindole core’s puckering () allows adaptability in target binding, but bulky substituents (e.g., cyclopentyl) may restrict this flexibility .

Synthetic Feasibility :

- High-purity pyridine analogs are more readily synthesized than indolyl derivatives, suggesting scalability for pharmaceutical applications .

Biological Activity

1-Oxo-2-(pyridin-2-ylmethyl)-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid (referred to as compound A) is a complex organic molecule with potential therapeutic applications. Its structural features suggest a diverse range of biological activities. This article reviews the existing literature on the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : C15H14N2O4

- Molecular Weight : 286.28 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compound A. It has been shown to inhibit the growth of various cancer cell lines through different mechanisms:

- Mechanism of Action : Compound A appears to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation.

- Case Study : In vitro studies demonstrated that compound A significantly reduced cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of approximately 15 µM and 20 µM respectively .

Antiviral Activity

Compound A has also been investigated for its antiviral properties:

- Inhibition of Viral Replication : Research indicates that compound A can inhibit HIV reverse transcriptase (RT) activity at low micromolar concentrations (EC50 = 10 µM), suggesting its potential as an antiviral agent .

- Mechanism : The compound may function by binding to the active site of the enzyme and disrupting its function without significant inhibition of other polymerase activities .

Neuroprotective Effects

Emerging evidence suggests that compound A may exert neuroprotective effects:

- Neuroprotection in Models of Neurodegeneration : In animal models of neurodegenerative diseases, administration of compound A resulted in reduced neuronal cell death and improved cognitive function .

- Mechanism : The neuroprotective effects are hypothesized to be mediated through modulation of oxidative stress pathways and inflammation .

Pharmacokinetics

The pharmacokinetic profile of compound A has not been extensively characterized; however, preliminary data suggest:

- Solubility : Moderate solubility in aqueous solutions (logSw = -3.2417) indicates potential for oral bioavailability .

- Lipophilicity : The logP value is approximately 2.8139, suggesting that the compound may have favorable absorption characteristics in biological systems .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50/EC50 Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 | 15 µM | Induction of apoptosis |

| A549 | 20 µM | Inhibition of cell proliferation | |

| Antiviral | HIV RT | EC50 = 10 µM | Inhibition of reverse transcriptase |

| Neuroprotective | Animal Models | Not specified | Modulation of oxidative stress |

Q & A

Basic: What are the common synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer:

Synthesis typically involves multi-step reactions, including condensation of bicyclic precursors with pyridine derivatives. For example, analogous epoxide-containing compounds (e.g., ) utilize coupling agents like HOBt/EDC for amide bond formation under controlled temperatures (40°C). Key intermediates may include isoindole-epoxide precursors and pyridinylmethyl derivatives. Reaction optimization focuses on solvent choice (DMF, dichloromethane) and purification via liquid-liquid extraction (e.g., ethyl acetate) .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Safety data sheets for structurally related compounds () recommend:

- PPE: Gloves, lab coats, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation.

- First Aid: Immediate skin washing with soap/water, eye rinsing for 15+ minutes, and medical consultation for ingestion/inhalation.

- Fire Safety: Use CO₂ or dry chemical extinguishers; firefighters should wear self-contained breathing apparatus .

Advanced: How can researchers optimize epoxide stability during synthesis?

Methodological Answer:

Epoxide rings are sensitive to acidic/basic conditions. Optimization strategies include:

- Catalyst Selection: Use mild Lewis acids (e.g., Mg(ClO₄)₂) to stabilize intermediates.

- Temperature Control: Maintain reactions below 50°C to prevent ring-opening.

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance stability compared to protic solvents. Monitor reaction progress via TLC or HPLC to detect degradation early .

Advanced: How to resolve contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:

Contradictions may arise from assay variability (e.g., pH, cofactors). Methodological solutions include:

- Orthogonal Assays: Validate results using both fluorescence-based and radiometric enzyme assays.

- Dose-Response Curves: Establish IC₅₀ values across multiple concentrations.

- Computational Validation: Perform molecular docking (e.g., AutoDock Vina) to confirm binding modes predicted by experimental data .

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

- NMR: ¹H/¹³C NMR identifies protons on the pyridine ring (δ 7.5–8.5 ppm) and epoxide carbons (δ 50–60 ppm).

- IR: Stretching vibrations for carboxylic acid (1700–1720 cm⁻¹) and epoxide (1250 cm⁻¹).

- HRMS: Exact mass analysis (e.g., [M+H]⁺) matches theoretical molecular weight (C₁₅H₁₆N₂O₄: ~296.11 g/mol) .

Advanced: What computational approaches model interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., 100 ns trajectories in GROMACS) to assess binding stability.

- Free Energy Calculations: Use MM-PBSA/GBSA to quantify binding affinities.

- Pharmacophore Modeling: Identify critical functional groups (e.g., epoxide, carboxylic acid) for target engagement .

Basic: What are the compound’s solubility properties for formulation studies?

Methodological Answer:

The carboxylic acid group confers moderate water solubility at neutral/basic pH. For lab use:

- Solubility Screening: Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4).

- Co-Solvents: Use ethanol or PEG-400 (<10% v/v) to enhance solubility without destabilizing the epoxide .

Advanced: How to address low yields in multi-step syntheses?

Methodological Answer:

- Intermediate Trapping: Isolate and characterize unstable intermediates (e.g., via flash chromatography).

- Catalyst Screening: Evaluate Pd/C or enzyme-mediated catalysis for stereoselective steps.

- Reaction Monitoring: Use in-situ FTIR or LC-MS to identify bottlenecks (e.g., byproduct formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.